3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a methoxy group, a phenylsulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Introduction of the Phenylsulfonyl Group: This step often involves the reaction of the pyrrolidine derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzamide Moiety: The final step involves coupling the intermediate with 3-methoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group could play a role in binding to specific sites, while the methoxy and benzamide groups might influence the compound’s overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide: Lacks the phenylsulfonyl group, which may result in different biological activity and chemical reactivity.
N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide: Lacks the methoxy group, potentially affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the methoxy and phenylsulfonyl groups in 3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide makes it unique, as these groups can significantly influence its chemical properties and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-5-7-15(13-17)19(22)20-14-16-8-6-12-21(16)26(23,24)18-10-3-2-4-11-18/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOWBNQDZINEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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